Reduced Volatility and Enhanced Lipophilicity vs. Unsubstituted Styrene
The introduction of a fluorine atom and a methyl group into the styrene framework significantly alters its physicochemical profile. While a direct experimental LogP value for 1-ethenyl-4-fluoro-2-methylbenzene is not widely reported, its calculated LogP of 2.78 demonstrates a substantial increase in lipophilicity compared to unsubstituted styrene (LogP ~2.20), which can be beneficial for applications requiring specific solubility or material compatibility [1]. Additionally, the presence of substituents increases the molecular weight and reduces volatility, as indicated by its boiling point of 47-48 °C at 5 Torr .
| Evidence Dimension | Lipophilicity (LogP) and Boiling Point |
|---|---|
| Target Compound Data | Calculated LogP: 2.78; Boiling Point: 47-48 °C (5 Torr) |
| Comparator Or Baseline | Styrene: LogP ~2.20; Boiling Point: 145 °C (760 mmHg) |
| Quantified Difference | LogP increase of ~0.58 units; Boiling point reduction due to reduced pressure but indicates lower volatility under vacuum. |
| Conditions | Calculated LogP via ChemSrc; Boiling point measured under reduced pressure (5 Torr). |
Why This Matters
The altered physical properties, specifically the increased lipophilicity and lower volatility, are critical for controlling monomer handling, solubility in organic solvents, and the final material's surface properties, making it a distinct choice over the more volatile parent styrene.
- [1] YYBY. 4-Fluoro-2-methyl-1-vinylbenzene. CAS 3825-64-7. http://www.yybyy.com/cas/3825-64-7.html View Source
